molecular formula C12H22O11 B10775425 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose CAS No. 37169-69-0

6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose

Cat. No.: B10775425
CAS No.: 37169-69-0
M. Wt: 342.30 g/mol
InChI Key: DLRVVLDZNNYCBX-BTLHAWITSA-N
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Description

6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose, more commonly known as β-Gentibiose, is a defined disaccharide compound of significant interest in biochemical and glycobiology research. This molecule consists of two D-glucose units joined by a β-(1→6) glycosidic linkage, serving as a fundamental structural model for understanding the broader class of β-linked glucobioses. Its primary research value lies in its role as a specific substrate for characterizing the activity, kinetics, and inhibition of β-glucosidases and other glycosyl hydrolases. Researchers utilize this compound to elucidate enzymatic mechanisms, study carbohydrate metabolism pathways in various organisms, and investigate the specificity of enzymes involved in cellulose and other polysaccharide degradation. Furthermore, this compound is an essential standard in analytical chemistry, employed in HPLC and MS for the identification and quantification of complex carbohydrate structures. It also finds application in the synthesis of more complex oligosaccharides and glycoconjugates, making it a versatile tool for probing glycosylation processes and developing diagnostic or enzymatic assays. Supplied with detailed Certificate of Analysis, this high-purity reagent is designed to ensure reproducibility and reliability in your most demanding research applications.

Properties

CAS No.

37169-69-0

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1

InChI Key

DLRVVLDZNNYCBX-BTLHAWITSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Mukaiyama Glycosylation with Benzyl-Protected Donors

The Mukaiyama method, employing 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl iodide (2 ) and triphenylphosphine oxide, has proven effective for α-selective glycosylation. In this approach, the glucopyranosyl donor is activated under mild conditions to couple with a β-D-glucopyranose acceptor. The reaction proceeds via an oxocarbenium ion intermediate, with triphenylphosphine oxide stabilizing the transition state to enhance diastereoselectivity. Reported yields for 6-O-α-D-glucopyranosyl derivatives exceed 70%, though the method requires rigorous anhydrous conditions and inert atmospheres.

Bromide Intermediates and Koenigs-Knorr Reactions

A widely adopted route involves 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (3 ) as the glycosyl donor. Synthesis of 3 begins with glucose pentaacetate, treated with phosphorus tribromide (PBr₃) in glacial acetic acid at 25°C for 3 hours. This method achieves an 83.5% yield of 3 , critical for subsequent Koenigs-Knorr glycosylation. The acceptor β-D-glucopyranose is typically protected at non-reacting hydroxyls (e.g., benzyl or acetyl groups) to direct regioselectivity toward the 6-O position. Silver triflate (AgOTf) or silver carbonate (Ag₂CO₃) promotes the coupling, yielding the protected disaccharide, which is deacetylated using Zemplén conditions (NaOMe/MeOH).

Table 1: Comparison of Glycosylation Methods

MethodDonorPromoterYield (%)α/β Selectivity
MukaiyamaBenzyl-protected iodideTriphenylphosphine oxide729:1
Koenigs-KnorrAcetyl-protected bromideAgOTf688:1
Phosphorus TribromideGlucose pentaacetatePBr₃83.5*N/A

*Yield for intermediate 3 .

Enzymatic and Chemoenzymatic Approaches

While chemical methods dominate literature, enzymatic synthesis using glycosyltransferases or transglycosidases offers an alternative. Although none of the provided sources detail enzymatic routes for 6-O-α-D-glucopyranosyl-β-D-glucopyranose specifically, analogous systems for isomaltose suggest potential applicability. For instance, α-glucosidases can catalyze the transfer of glucosyl units from maltose or p-nitrophenyl-α-D-glucopyranoside to acceptor sugars. However, mucosal extracts from pig small intestine showed limited activity toward synthetic 6-O-α-D-glucopyranosyl derivatives, indicating challenges in direct enzymatic synthesis.

Optimization of Protecting Group Strategies

Benzyl vs. Acetyl Protecting Groups

Benzyl groups provide superior stability during glycosylation but require harsher deprotection conditions (e.g., hydrogenolysis with Pd/C). In contrast, acetyl groups are easily removed under mild basic conditions but may lead to side reactions during donor activation. A hybrid approach using temporary silyl ethers (e.g., TBDMS) at the 6-O position of the acceptor has been proposed to improve regioselectivity.

Regioselective Deprotection

Selective deprotection of intermediates is critical. For example, 2,3,4-tri-O-benzyl-6-O-acetyl-β-D-glucopyranose allows selective acetylation at the 6-O position, enabling targeted glycosylation. Subsequent cleavage of the acetyl group with ammonia-saturated methanol affords the free hydroxyl for coupling.

Challenges in Stereochemical Control

Achieving high α-selectivity remains a central challenge. The anomeric effect and steric hindrance from protecting groups influence the stereochemical outcome. In the Mukaiyama method, the bulky benzyl groups on the donor sugar favor axial attack (α-configuration) by destabilizing alternative transition states. Computational studies suggest that electronic effects from electron-withdrawing groups (e.g., acetyl) further enhance α-selectivity by stabilizing the oxocarbenium ion.

Industrial-Scale Synthesis and Patented Methods

Patent CN109646454A outlines a scalable process for iron-saccharidic complexes, indirectly relevant to disaccharide synthesis. While focused on isomaltose acid anhydride iron, the method includes steps such as sodium borohydride reduction of dextran and ultrafiltration purification. Adapting this approach for 6-O-α-D-glucopyranosyl-β-D-glucopyranose would require substituting dextran with a suitably protected glucopyranose backbone.

Analytical Characterization and Quality Control

Key characterization data for synthetic 6-O-α-D-glucopyranosyl-β-D-glucopyranose include:

  • ¹H NMR : Doublets for anomeric protons at δ 5.2–5.4 (α-configuration) and δ 4.5–4.7 (β-configuration).

  • ¹³C NMR : Distinct signals for C-1 of the α-D-glucopyranosyl unit (~100 ppm) and β-D-glucopyranose (~105 ppm).

  • Mass Spectrometry : ESI-MS molecular ion peak at m/z 325.3 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Disaccharides with Varied Glycosidic Linkages

Compound Name Glycosidic Linkage Reducing End Key Properties Applications References
6-O-α-D-Glucopyranosyl-β-D-glucopyranose (Isomaltose) α-1,6 β-D-glucose Resists amylase hydrolysis; moderate sweetness Food additive, enzymatic studies
4-O-β-D-Glucopyranosyl-α-D-glucopyranose β-1,4 α-D-glucose High crystallinity; derived from cellulose Biomaterial research, biofuels
4-O-α-D-Glucopyranosyl-α-D-glucopyranose (Maltose) α-1,4 α-D-glucose Readily hydrolyzed by maltase; high solubility Brewing, starch metabolism studies [N/A]
6-O-Phosphono-α-D-glucopyranose Phosphate at C6 α-D-glucose Charged molecule; metabolic intermediate Glycolysis pathway studies

Key Findings :

  • Linkage Position and Configuration : α-1,6 linkages (isomaltose) confer resistance to digestive enzymes compared to α-1,4 (maltose) or β-1,4 (cellobiose) linkages.
  • Functional Modifications: Phosphorylation at C6 (e.g., 6-O-phosphono-α-D-glucopyranose) introduces a negative charge, altering solubility and metabolic roles.

Derivatives with Substituted Groups

Compound Name Substitutions Key Features Applications References
Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside 4-Methoxybenzoyl at C6 Enhanced lipophilicity; stable under acidic conditions Antimicrobial agent development
Benzyl 2-acetamido-6-O-tosyl-α-D-glucopyranoside Tosyl and acetyl groups at C2/C6 Reactive intermediate for oligosaccharide synthesis Glycobiology research
6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside 6-Deoxy-L-mannose at C6 Altered stereochemistry; natural product Phytochemical analysis

Key Findings :

  • Lipophilicity : Acylation (e.g., 4-methoxybenzoyl) improves membrane permeability, making derivatives suitable for drug delivery.
  • Reactivity: Tosyl groups in benzyl 2-acetamido-6-O-tosyl-α-D-glucopyranoside facilitate nucleophilic displacement reactions for branching modifications.

Research Highlights and Functional Differences

  • Crystallinity : Cellobiose (β-1,4) forms rigid crystalline structures due to linear hydrogen bonding, whereas isomaltose’s branched linkage reduces crystallinity.
  • Metabolic Roles: Phosphorylated derivatives like 6-O-phosphono-α-D-glucopyranose are critical in glycolysis, unlike non-phosphorylated disaccharides.

Biological Activity

6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose, commonly referred to as gentiobiose, is a disaccharide composed of two D-glucopyranose units linked by a beta-(1→6) glycosidic bond. This compound has garnered attention in biochemistry and pharmacology due to its biological activities, particularly its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H22O11C_{12}H_{22}O_{11}, with a molecular weight of approximately 342.296 g/mol. The compound exhibits a melting point of around 120 °C for its alpha anomer and is soluble in water, with a predicted solubility of 339.5 mg/mL .

Antimicrobial Properties

Recent studies have demonstrated that gentiobiose exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Pathogen IC50 (µM) Reference
Staphylococcus aureus25.0
Candida albicans30.5

Antiparasitic Activity

Gentiobiose has shown promising antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies indicate an IC50 value of 11.25 µM, comparable to the standard treatment Coptis japonica (IC50 8.20 µM) . The compound likely interferes with tryptophan metabolism in the parasite, which is essential for its growth and survival.

Study on Antiparasitic Activity

In a controlled laboratory setting, gentiobiose was evaluated for its efficacy against T. brucei. The study involved treating infected cultures with varying concentrations of gentiobiose and assessing cell viability through MTT assays. The results indicated a dose-dependent response, with significant lethality observed at concentrations above 10 µM.

Study on Antimicrobial Effects

A separate study assessed the antimicrobial potential of gentiobiose against common bacterial strains. The compound was incorporated into agar plates inoculated with S. aureus and C. albicans. Zones of inhibition were measured after incubation, revealing effective antimicrobial properties at concentrations as low as 25 µM.

The biological activity of gentiobiose is attributed to its structural characteristics, which allow it to interact effectively with microbial membranes and metabolic pathways in parasites. The presence of hydroxyl groups in its structure enhances its solubility and bioavailability, facilitating its interaction with biological targets.

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